5-bromo-2-chloro-N-(2-isopropylphenyl)benzamide
Overview
Description
5-bromo-2-chloro-N-(2-isopropylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-isopropylphenyl)benzamide involves the inhibition of various enzymes such as histone deacetylases and carbonic anhydrases. Histone deacetylases play an important role in the regulation of gene expression by removing acetyl groups from histone proteins. Inhibition of histone deacetylases by 5-bromo-2-chloro-N-(2-isopropylphenyl)benzamide leads to an increase in histone acetylation, which can result in changes in gene expression. Carbonic anhydrases, on the other hand, play a role in the regulation of pH in various tissues. Inhibition of carbonic anhydrases by 5-bromo-2-chloro-N-(2-isopropylphenyl)benzamide can lead to changes in pH, which can affect various biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2-chloro-N-(2-isopropylphenyl)benzamide have been studied in various preclinical models. Inhibition of histone deacetylases by this compound has been shown to result in changes in gene expression, which can affect various biological processes such as cell proliferation, differentiation, and apoptosis. Inhibition of carbonic anhydrases by this compound has been shown to affect pH regulation in various tissues, which can affect various physiological processes such as respiration and acid-base balance.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-2-chloro-N-(2-isopropylphenyl)benzamide in lab experiments is its potential as an inhibitor of various enzymes such as histone deacetylases and carbonic anhydrases. This compound has been shown to have promising results in preclinical studies, making it a potential candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and duration of treatment to minimize toxicity.
Future Directions
There are several future directions for research on 5-bromo-2-chloro-N-(2-isopropylphenyl)benzamide. One potential direction is the development of more potent and selective inhibitors of histone deacetylases and carbonic anhydrases. Another potential direction is the investigation of the potential applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and glaucoma. Further studies are needed to determine the optimal dosage, duration of treatment, and potential side effects of this compound in various disease models.
Scientific Research Applications
5-bromo-2-chloro-N-(2-isopropylphenyl)benzamide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an inhibitor of various enzymes such as histone deacetylases and carbonic anhydrases. These enzymes play important roles in various biological processes and have been implicated in the development of various diseases such as cancer, Alzheimer's disease, and glaucoma. Inhibition of these enzymes by 5-bromo-2-chloro-N-(2-isopropylphenyl)benzamide has shown promising results in preclinical studies.
properties
IUPAC Name |
5-bromo-2-chloro-N-(2-propan-2-ylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO/c1-10(2)12-5-3-4-6-15(12)19-16(20)13-9-11(17)7-8-14(13)18/h3-10H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXISEDGYHUENN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(2-propan-2-ylphenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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